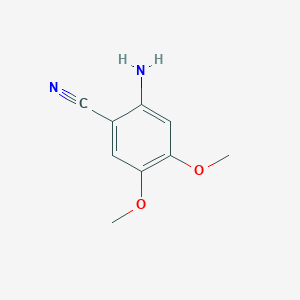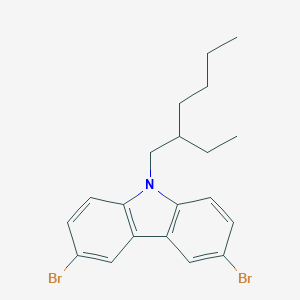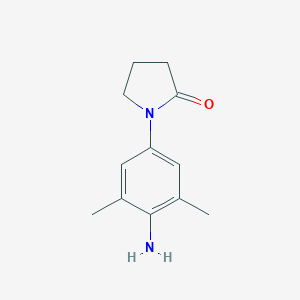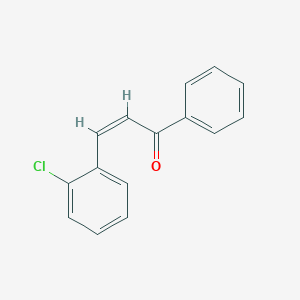
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one, also known as Clomiphene, is a non-steroidal fertility drug used to induce ovulation in women with infertility issues. Clomiphene is also used in research and has been found to have various scientific applications.
Scientific Research Applications
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been extensively used in scientific research for various applications. It has been found to be useful in the treatment of male infertility by increasing testosterone levels. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been used to treat polycystic ovary syndrome (PCOS) and endometriosis in women. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have anti-estrogenic effects and has been used in the treatment of breast cancer.
Mechanism of Action
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the ovaries to produce mature eggs, leading to ovulation.
Biochemical and Physiological Effects:
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of FSH and LH, which leads to the production of mature eggs. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been found to increase the levels of testosterone in men, leading to an improvement in sperm count and quality.
Advantages and Limitations for Lab Experiments
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments. One advantage is that it is readily available and relatively inexpensive. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also be used in both male and female subjects. However, a limitation is that it can have variable effects on different subjects, leading to inconsistent results. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also have side effects, such as hot flashes, mood swings, and headaches.
Future Directions
There are several future directions for the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in scientific research. One direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of male hypogonadism. Another direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of female infertility caused by PCOS. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can be used in the treatment of breast cancer as an alternative to tamoxifen.
Conclusion:
In conclusion, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one is a non-steroidal fertility drug with various scientific research applications. The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the Wittig reaction. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in FSH and LH. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the reaction of 2-chlorobenzaldehyde with phenylacetonitrile in the presence of sodium ethoxide to form (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one. This process is known as the Wittig reaction and is a well-established method for the synthesis of alkenes.
properties
CAS RN |
3300-67-2 |
|---|---|
Product Name |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.7 g/mol |
IUPAC Name |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10- |
InChI Key |
IGSYOTSSTZUGIA-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
Other CAS RN |
22966-11-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



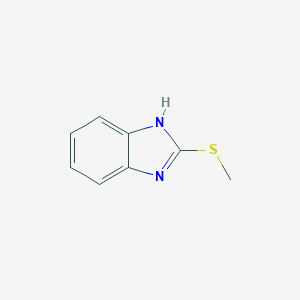

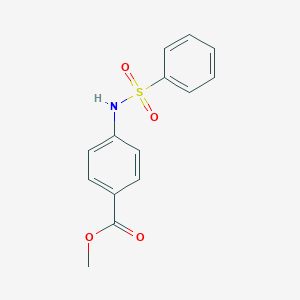
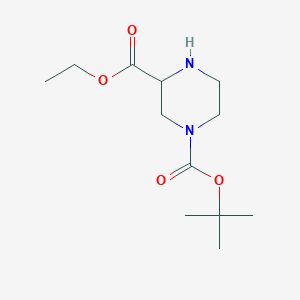

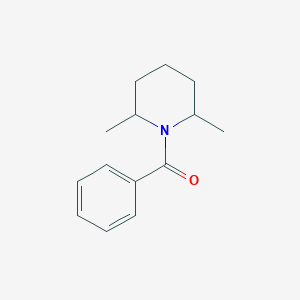
![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)



